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molecular formula C11H8N2 B1583176 4-Amino-1-naphthalenecarbonitrile CAS No. 58728-64-6

4-Amino-1-naphthalenecarbonitrile

Cat. No. B1583176
M. Wt: 168.19 g/mol
InChI Key: LUSIZUFVMKYWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006442B2

Procedure details

To a stirred solution of 1-amino-4-bromonaphthalene (5 g, 22.5 mmol) in DMF (30 mL) was added CuCN (10.1 g, 112.5 mmol), CuI (8.7 g, 45 mmol) and the mixture was heated to 120° C. in a sealed tube for 24 h. After completion of the reaction (TLC), the mixture was filtered and the filtrate was evaporated to give the crude product which was purified by column chromatography over silica gel (EtOAc in Hexanes, 5%) to furnish the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
8.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](Br)=[CH:4][CH:3]=1.[C:13]([Cu])#[N:14]>CN(C=O)C.[Cu]I>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:13]#[N:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=C(C2=CC=CC=C12)Br
Name
CuCN
Quantity
10.1 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
8.7 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (TLC)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (EtOAc in Hexanes, 5%)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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